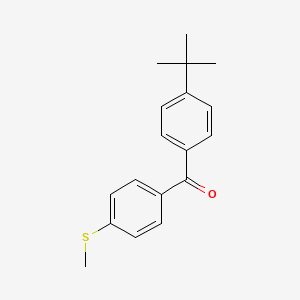

4-tert-Butyl-4'-(thiomethyl)benzophenone

Description

Evolution and Significance of Substituted Benzophenones in Modern Chemistry

Benzophenone (B1666685), a simple diaryl ketone, has served as a foundational scaffold for the generation of a vast array of substituted derivatives. These modifications, involving the addition of various functional groups to one or both phenyl rings, have led to a remarkable diversification of their chemical and physical properties. This has, in turn, propelled their application across numerous scientific and industrial domains.

Historically, research into substituted benzophenones has been driven by their utility as photoinitiators in polymerization processes. The ability of the benzophenone core to absorb UV radiation and transition to an excited triplet state allows it to initiate polymerization through hydrogen abstraction. The substitution pattern on the benzophenone rings can significantly influence the efficiency and wavelength sensitivity of this process.

Beyond photochemistry, substituted benzophenones have garnered substantial interest in medicinal chemistry. The benzophenone motif is present in various natural products exhibiting a range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. researchgate.net This has inspired the synthesis of numerous synthetic derivatives aimed at discovering new therapeutic agents. researchgate.net For instance, the introduction of specific substituents can modulate the biological activity of the molecule, leading to the development of compounds with potential applications as anticancer and anti-inflammatory drugs. researchgate.net

The versatility of substituted benzophenones is further underscored by their use as intermediates in organic synthesis. The carbonyl group and the aromatic rings provide multiple reaction sites for further chemical transformations, making them valuable building blocks for more complex molecules.

Research Imperatives and Emerging Trends in Thio-Substituted Benzophenone Chemistry

The incorporation of sulfur-containing functional groups, particularly thioethers (or thiomethyl groups), into the benzophenone scaffold represents a significant and evolving area of research. Thio-substituted benzophenones are attracting attention due to the unique properties conferred by the sulfur atom.

A primary driver for research in this area is the development of advanced photoinitiators. The presence of a thioether group can enhance the photoinitiation efficiency of benzophenone derivatives. These compounds can function as Type II photoinitiators, where the excited benzophenone abstracts a hydrogen atom from the thioether, leading to the formation of radicals that initiate polymerization. This intramolecular hydrogen abstraction can be highly efficient, making thio-substituted benzophenones valuable for applications in UV curing of coatings, inks, and adhesives. researchgate.net

Furthermore, the introduction of a thioether linkage offers a route to synthesize polymeric benzophenone derivatives. By incorporating the benzophenone chromophore into a polymer backbone via a thioether linkage, researchers can develop photoinitiators with reduced migration, which is a critical consideration in applications such as food packaging.

Emerging trends also point towards the exploration of the biological activities of thio-substituted benzophenones. While less explored than their oxygenated or halogenated counterparts, the unique electronic and steric properties of the thioether group could lead to novel interactions with biological targets.

Chemical Properties and Synthesis of 4-tert-Butyl-4'-(thiomethyl)benzophenone

While specific research dedicated exclusively to "this compound" is limited in publicly accessible literature, its chemical properties and a probable synthetic route can be inferred from the general principles of organic chemistry and data on related compounds.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₀OS |

| Molecular Weight | 284.42 g/mol |

| CAS Number | 73242-05-4 |

This data is compiled from chemical supplier information.

Synthesis:

A likely and common method for the synthesis of "this compound" is the Friedel-Crafts acylation . This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In this specific case, the synthesis would likely proceed via the reaction of thioanisole (B89551) (methyl phenyl sulfide) with 4-tert-butylbenzoyl chloride . The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The tert-butyl group on the benzoyl chloride is an ortho,para-director, and the thiomethyl group on thioanisole is also an ortho,para-director. The para-acylation of thioanisole is generally favored due to steric hindrance at the ortho positions.

This synthetic approach offers a direct and efficient route to the target molecule. The use of solid acid catalysts is also being explored as a more environmentally friendly alternative to traditional Lewis acids for the acylation of thioanisole. researchgate.netias.ac.in

Research Applications and Findings

Based on the broader literature concerning thio-substituted benzophenones, the primary research application for "this compound" is likely as a photoinitiator for radical polymerization.

The presence of both the benzophenone chromophore and the hydrogen-donating thiomethyl group within the same molecule suggests it can function as a Type II photoinitiator. Upon absorption of UV light, the benzophenone moiety would be promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from the methyl group of the thiomethyl substituent, generating a reactive radical species that can initiate the polymerization of monomers like acrylates.

Research on structurally similar benzophenone derivatives has demonstrated their effectiveness in UV curing applications, leading to rapid and efficient polymerization. researchgate.net The tert-butyl group can enhance the solubility of the photoinitiator in organic media, which is a desirable property for many formulations.

While specific studies detailing the performance of "this compound" as a photoinitiator are not widely available, its structural features strongly suggest its potential in this area. Further research would be needed to fully characterize its photoinitiation efficiency, including parameters such as the quantum yield of radical formation and its performance in various monomer systems.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHWCYKHLQGNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641774 | |

| Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73242-05-4 | |

| Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Tert Butyl 4 Thiomethyl Benzophenone and Its Analogs

Classical Organic Synthesis Approaches to Substituted Benzophenones

The construction of the benzophenone (B1666685) scaffold is a cornerstone of organic synthesis, with several classical methods being widely employed.

Friedel-Crafts Acylation and Related Carbonyl Coupling Reactions

The Friedel-Crafts acylation is a fundamental and versatile method for the synthesis of aryl ketones, including substituted benzophenones. pearson.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comoregonstate.edu For the synthesis of a benzophenone, benzene (B151609) can be acylated with benzoyl chloride. pearson.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. pearson.com

The choice of solvent and catalyst can influence the reaction's outcome. For instance, using benzoyl chloride as a solvent with catalysts like gallium chloride, ferric chloride, or antimony pentachloride can lead to faster reactions compared to using aluminum chloride. researchgate.net The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring. For example, the acylation of ethylbenzene (B125841) with benzoyl chloride primarily yields the para-substituted product, 4-ethylbenzophenone, due to the para-directing nature of the alkyl group. oregonstate.edu However, the formation of ortho and meta isomers is also possible. oregonstate.edu

Anomalous Friedel-Crafts reactions have also been observed. For example, the reaction between 2,6-dimethoxybenzoyl chloride and benzene can yield not only the expected 2,6-dimethoxybenzophenone (B5711580) but also a more complex product, 3-benzoyl-2,2',4,6'-tetramethoxybenzophenone. rsc.org

Other methods for preparing benzophenones include the distillation of calcium benzoate, the reaction of phosgene (B1210022) or carbon tetrachloride with benzene in the presence of aluminum chloride followed by hydrolysis, and the oxidation of diphenylmethane. orgsyn.org

Routes for Incorporating Thiomethyl and Other Sulfur-Containing Moieties

The introduction of a thiomethyl group onto an aromatic ring can be challenging due to the toxicity and unpleasant odor of many small sulfur reagents. diva-portal.org However, several methods have been developed to address these issues.

One approach involves the use of BF₃SMe₂, a non-malodorous reagent that serves as a source for the nucleophilic installation of the thiomethyl group. diva-portal.org This reagent has been successfully used for the thiomethylation of electron-deficient haloarenes. diva-portal.org It can also facilitate the conversion of aromatic aldehydes into methyl dithioacetals, which are useful synthetic intermediates. diva-portal.org

Another strategy for creating sulfur-containing aromatic compounds is through the transposition of an O-arylthiocarbamate to an S-arylthiocarbamate, which can then be used to produce an aromatic thiol or thioether. google.com Additionally, nickel-induced Grignard reactions can be employed to replace methylthio functions on aromatic heterocycles with other groups. acs.org A synthesis method for 4,4'-thiobis(6-tert-butyl-3-methylphenol) has been developed that avoids the use of hazardous reagents like chlorine and sulfur dichloride. google.com

For the specific precursor, 4-tert-butylthiophenol, a synthesis route involves the reaction of p-tert-butylbenzenesulfonyl chloride with triphenylphosphine, iron, and sodium sulfide (B99878) in water and chlorosulfonic acid. chemicalbook.com

Alkylation and Arylation Strategies for Aromatic Substitution

Alkylation and arylation reactions are crucial for introducing various substituents onto aromatic rings, including the benzophenone framework. The Friedel-Crafts alkylation, a classic method, is often used to introduce alkyl groups, though it can be prone to issues like polysubstitution and carbocation rearrangements. organic-chemistry.org

More modern approaches utilize transition metal catalysis to achieve selective C-H functionalization. For instance, palladium(II)-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides have been developed using a transient mediator and a specific ligand. nih.govnih.gov This method allows for the introduction of aryl and alkyl groups at the meta position with broad substrate scope and functional group tolerance. nih.govnih.gov Similarly, a template-assisted, palladium-catalyzed method has been developed to achieve regioselective meta-C-H activation of benzophenones, overriding the inherent ortho-selectivity. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for forming carbon-carbon bonds between aromatic rings. acs.org These reactions typically involve the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst.

Advanced Multi-step Synthetic Sequences for Complex Benzophenone Architectures

The synthesis of complex benzophenone derivatives often requires multi-step sequences that combine various synthetic transformations. These sequences allow for the precise installation of multiple functional groups and the construction of intricate molecular architectures. nih.gov

For example, the synthesis of certain bioactive benzophenone derivatives has involved sequences including bromination, Friedel-Crafts acylation, amination, and Sonogashira coupling. nih.gov Other multi-step syntheses have utilized transformations such as Fries rearrangement, esterification, and amide coupling reactions to build complex benzophenone-containing molecules with specific biological activities. nih.gov One-pot syntheses have also been developed, for instance, for the preparation of 2H-1,3-benzoxazines from ketones, which involves a copper-directed hydroxylation followed by an intramolecular cyclization. nih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target molecule, 4-tert-butyl-4'-(thiomethyl)benzophenone, relies on the availability of suitably substituted precursors and the ability to perform key functional group interconversions.

Preparation of tert-Butyl-Substituted Aromatic Precursors

The tert-butyl group is a common substituent in organic synthesis, often introduced to increase steric bulk or improve solubility. A primary method for introducing a tert-butyl group onto an aromatic ring is through Friedel-Crafts alkylation using tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netgoogle.com

Alternatively, the t-butylation of hydroxy aromatic compounds can be achieved by reacting them with an alkyl t-butyl ether in the presence of an acidic catalyst. google.com This method offers the advantage of using liquid reactants. google.com The synthesis of tert-butyl peresters can be accomplished directly from aldehydes and tert-butyl hydroperoxide (TBHP) via a catalyzed aldehyde C-H oxidation. rsc.org

The tert-butyl group is often considered metabolically labile. To address this, replacements such as the trifluoromethylcyclopropyl group have been developed, which can increase metabolic stability while maintaining a similar size and shape. nih.gov

Derivatization of Thiophenol and Related Sulfur Compounds

A key strategy for synthesizing the target molecule involves the derivatization of a sulfur-containing aromatic compound. This can be achieved either by modifying a pre-existing benzophenone scaffold or by using a derivatized sulfur compound as a building block in a coupling reaction.

One prominent method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically starts with a 4-tert-butylbenzophenone (B1582318) bearing a suitable leaving group, such as a halogen, at the 4'-position. For instance, 4-tert-butyl-4'-chlorobenzophenone (B1302610) can serve as a precursor. chemicalbook.com The electron-withdrawing nature of the benzophenone's carbonyl group activates the aromatic ring for nucleophilic attack. The reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), displaces the chloride ion to yield the final product. The thiomethoxide is readily prepared from methanethiol (B179389) or by S-methylation of a thiophenol derivative.

Alternatively, the synthesis can begin with the appropriate thiophenol derivative itself. For example, 4-(methylthio)phenol (B156131) can be used. The synthesis of thiophenol derivatives can be accomplished through various means, including the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source. google.comorganic-chemistry.org In a relevant procedure for a related compound, 4-amino-6-tert.-butyl-3-mercapto-1,2,4-triazin-5(4H)-one is methylated using methyl iodide in the presence of sodium hydroxide (B78521) to yield the corresponding 3-methylthio derivative. A similar S-methylation approach can be applied to 4-mercaptobenzophenone derivatives.

The table below outlines a plausible S-methylation reaction based on established chemical principles.

Table 1: Representative S-Methylation of a Thiophenol Derivative

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

This table represents a generalized procedure based on known methylation reactions of thiols.

Another approach involves the Newman-Kwart rearrangement, which can be used to synthesize S-aryl thiocarbamates from O-aryl thiocarbamates, providing a route to thiophenols after hydrolysis. organic-chemistry.org

Regioselective Control in Chemical Transformations Leading to Target Structures

Achieving the specific 4,4'-disubstitution pattern on the benzophenone core is a critical challenge that requires stringent regioselective control. The two primary strategies, Friedel-Crafts acylation and the use of pre-functionalized precursors, both offer high levels of control due to fundamental principles of electrophilic and nucleophilic aromatic substitution.

Friedel-Crafts Acylation:

This classic reaction is one of the most powerful methods for forming carbon-carbon bonds to an aromatic ring and is widely used for synthesizing ketones. berkeley.edumdpi.com To ensure the desired 4,4'-regiochemistry for this compound, the reaction can be designed in two ways:

Acylation of tert-butylbenzene (B1681246): Reacting tert-butylbenzene with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The tert-butyl group is a bulky ortho-, para-directing group. Due to significant steric hindrance from the tert-butyl group, the incoming acyl group is directed almost exclusively to the para position. berkeley.edu

Acylation of thioanisole (B89551) (methylthiobenzene): Reacting thioanisole with 4-tert-butylbenzoyl chloride and a Lewis acid. The methylthio (-SMe) group is also an ortho-, para-director. While it is less sterically demanding than a tert-butyl group, the para-substituted product is typically the major isomer formed.

The regiochemical outcome is thus controlled by the directing effects of the substituent already present on the aromatic ring being acylated.

Table 2: Regioselective Control in Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Major Product (Regioisomer) | Rationale |

|---|---|---|---|---|

| tert-Butylbenzene | 4-(Methylthio)benzoyl Chloride | AlCl₃ | This compound | The bulky tert-butyl group sterically hinders ortho-substitution, favoring para-acylation. berkeley.edu |

Nucleophilic Aromatic Substitution (SNAr):

Regioselective control is inherently simpler when using an SNAr strategy. The synthesis begins with a molecule that already possesses the desired regiochemistry in its precursors. For example, the synthesis of 4-tert-butyl-4'-chlorobenzophenone via the Friedel-Crafts acylation of tert-butylbenzene with 4-chlorobenzoyl chloride establishes the 4,4'-scaffold. chemicalbook.com The subsequent nucleophilic substitution of the chlorine atom with a thiomethyl source does not alter the substitution pattern on the rings. The chlorine at the 4'-position is activated for substitution by the electron-withdrawing ketone, while the tert-butyl group on the other ring is electronically and sterically unreactive under these conditions. nih.govnih.gov This method provides unambiguous regiochemical control, as the positions of the substituents are fixed from the start of the substitution step. The reliability of this regioselectivity has made SNAr reactions a cornerstone in pharmaceutical and chemical research for modifying aromatic scaffolds. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 4 Thiomethyl Benzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

High-resolution NMR spectroscopy is an indispensable tool for mapping the connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and the chemical environment of each atom can be constructed.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 4-tert-Butyl-4'-(thiomethyl)benzophenone is expected to provide distinct signals for the protons of the tert-butyl group, the thiomethyl group, and the two substituted benzene (B151609) rings. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents.

The nine protons of the tert-butyl group are chemically equivalent and are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.4 ppm rsc.org. This is due to the shielding effect of the sp³-hybridized carbon to which they are attached. The three protons of the thiomethyl group (-SCH₃) are also expected to produce a singlet, but at a more downfield position, likely in the range of δ 2.4-2.6 ppm , owing to the slight deshielding effect of the adjacent sulfur atom.

The aromatic protons on the two benzene rings will exhibit more complex splitting patterns (doublets and multiplets) in the downfield region, generally between δ 7.2 and 7.9 ppm organicchemistrydata.org. The protons on the benzene ring bearing the tert-butyl group and those on the ring with the thiomethyl group will have distinct chemical shifts due to the different electronic effects of these substituents. The coupling between adjacent aromatic protons (ortho-coupling) typically results in doublet signals with a coupling constant (J) of approximately 8 Hz drugbank.com.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~ 1.35 | Singlet | 9H |

| Thiomethyl (-SCH₃) | ~ 2.50 | Singlet | 3H |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, allowing for clear resolution of different carbon environments drugbank.com.

The carbonyl carbon (C=O) of the benzophenone (B1666685) core is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 195-197 ppm organicchemistrydata.org. The quaternary carbon of the tert-butyl group is anticipated around δ 35 ppm , while the methyl carbons of this group will resonate further upfield at approximately δ 31 ppm rsc.org. The carbon of the thiomethyl group is expected at a chemical shift of about δ 15-20 ppm .

The aromatic carbons will produce a series of signals in the δ 125-150 ppm region organicchemistrydata.org. The specific chemical shifts of these carbons are influenced by the attached substituents. For instance, the carbon atom directly bonded to the tert-butyl group (ipso-carbon) will have a distinct shift compared to the other aromatic carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 196 |

| Aromatic Carbons | ~ 125 - 150 |

| Quaternary Carbon (tert-Butyl) | ~ 35 |

| Methyl Carbons (tert-Butyl) | ~ 31 |

Two-Dimensional NMR Techniques for Complex Structure Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide unambiguous evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa walshmedicalmedia.comnist.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong and sharp absorption band for the carbonyl (C=O) stretch is anticipated in the region of 1650-1670 cm⁻¹ nih.gov. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong, Sharp |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes and the C-S stretching vibration, are expected to be more intense in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within a few parts per million), HRMS allows for the calculation of a precise molecular formula. This is a significant advantage over low-resolution mass spectrometry, which often yields multiple possible formulas for a given nominal mass.

For this compound, the expected molecular formula is C₁₈H₂₀OS. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would provide a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of C₁₈H₂₀OS can be calculated by summing the masses of its constituent isotopes. The measured mass from the HRMS instrument is then compared to this theoretical value. The minimal difference between the measured and calculated mass, typically expressed in parts per million (ppm), confirms the elemental composition with a high degree of confidence.

Table 1: Illustrative HRMS Data for this compound Note: The following data is illustrative of typical HRMS results and is not based on published experimental data for this specific compound.

| Parameter | Value |

| Molecular Formula | C₁₈H₂₀OS |

| Calculated Exact Mass | 284.1235 |

| Measured Exact Mass | 284.1232 |

| Mass Error (ppm) | -1.05 |

| Ion Adduct | [M+H]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the intermolecular interactions and packing arrangement within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, Bis(4-tert-butylphenyl)methanone, provides insight into the likely structural features. The crystal structure of Bis(4-tert-butylphenyl)methanone is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 685628. nih.gov

For this compound, a single crystal suitable for X-ray diffraction would be grown. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. The analysis would also reveal the dihedral angles between the phenyl rings and the orientation of the tert-butyl and thiomethyl groups.

Table 2: Illustrative X-ray Crystallographic Parameters for a Benzophenone Derivative Note: The following data is hypothetical and representative of what would be obtained from an X-ray crystallographic analysis of a compound like this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| R-factor (%) | 4.5 |

Kinetic UV-VIS Absorption Spectroscopy for Monitoring Transient Species

Kinetic UV-VIS absorption spectroscopy, often employed in the form of flash photolysis, is a powerful technique for studying the short-lived electronically excited states of molecules. Upon excitation with a brief pulse of light, molecules can be promoted to singlet and subsequently triplet excited states. These transient species often have distinct absorption spectra from the ground state and can be monitored in real-time.

For this compound, excitation with a laser pulse (e.g., at 355 nm) would populate the first excited singlet state (S₁). Due to efficient intersystem crossing, a characteristic of benzophenones, the triplet state (T₁) is expected to be rapidly formed. The transient absorption spectrum would likely reveal a broad absorption band corresponding to the T₁-Tₙ transition.

By monitoring the decay of this transient absorption over time (from nanoseconds to microseconds), the lifetime of the triplet state can be determined. This provides valuable information about the deactivation pathways of the excited state, including radiative (phosphorescence) and non-radiative decay, as well as quenching by other species. The presence of the sulfur atom in the thiomethyl group may influence the lifetime and reactivity of the triplet state compared to other benzophenone derivatives.

Table 3: Illustrative Kinetic Data for Transient Species of a Benzophenone Derivative Note: The following data is hypothetical and represents typical findings from a kinetic UV-VIS absorption spectroscopy experiment on a compound like this compound.

| Transient Species | Absorption Maximum (λₘₐₓ, nm) | Lifetime (τ, µs) | Quenching Rate Constant (kₒ) with O₂ (M⁻¹s⁻¹) |

| Triplet State (T₁) | 530 | 25 | 2 x 10⁹ |

Electronic Structure and Photophysical Properties

Electronic Absorption and Emission Characteristics

The absorption and emission spectra of a molecule provide a direct window into the energy differences between its electronic states. These characteristics are sensitive to both the molecular structure and the surrounding environment.

UV/Visible Absorption Maxima and Molar Extinction Coefficients in Various Media

Benzophenone (B1666685) itself typically displays two main absorption bands in the UV region: a weak, longer-wavelength band around 330-350 nm corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength band around 250 nm attributed to the π→π* transition.

For 4-tert-Butyl-4'-(thiomethyl)benzophenone, the substitution is expected to cause shifts in these absorption bands. The tert-butyl group is a weak electron-donating group, while the thiomethyl (-SMe) group, containing a sulfur atom with lone pairs, can act as an auxochrome, potentially leading to a red-shift (bathochromic shift) of the π→π* transition and an increase in its molar extinction coefficient (ε). The interaction of the sulfur lone pair with the aromatic π-system can introduce charge-transfer character to the electronic transitions.

While specific experimental data for this compound is not extensively reported in publicly accessible literature, theoretical studies on closely related molecules, such as 4-(4-methylphenyl thio)benzophenone, suggest that the UV/Visible spectra will show absorption at longer wavelengths due to the extended delocalization of π-electrons. nist.govnist.gov The exact absorption maxima (λmax) and molar extinction coefficients (ε) would vary with the solvent, a phenomenon known as solvatochromism.

Interactive Data Table: UV/Visible Absorption Data

| Solvent | λmax (n→π) [nm] | ε (n→π) [M-1cm-1] | λmax (π→π) [nm] | ε (π→π) [M-1cm-1] |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol (B145695) | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

Fluorescence and Phosphorescence Quantum Yields and Decay Lifetimes

Following absorption of light, a molecule can dissipate the excess energy through radiative pathways like fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). Benzophenone and its derivatives are known for their very low fluorescence quantum yields at room temperature because they undergo extremely efficient intersystem crossing (ISC) to the triplet state. nih.gov

Consequently, this compound is expected to be weakly fluorescent but may exhibit significant phosphorescence, especially at low temperatures (e.g., 77 K) where non-radiative decay pathways are suppressed. The phosphorescence lifetime (τp) of benzophenones can be on the order of milliseconds at 77 K. The presence of the sulfur atom in the thiomethyl group could potentially influence the rate of intersystem crossing and the lifetime of the triplet state.

Interactive Data Table: Emission Properties

| Property | Medium | Value |

| Fluorescence Quantum Yield (ΦF) | Data not available | Data not available |

| Fluorescence Lifetime (τF) | Data not available | Data not available |

| Phosphorescence Quantum Yield (ΦP) | Data not available | Data not available |

| Phosphorescence Lifetime (τP) | Data not available | Data not available |

Solvatochromic Effects on Electronic Transitions and Ground State Interactions

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands as the polarity of the solvent is changed. edinst.com This effect provides insight into the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

For benzophenones, the n→π* transition typically undergoes a blue shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state. nih.gov Conversely, π→π* transitions, which often lead to a more polar excited state, tend to show a red shift (bathochromic shift) in polar solvents as the more polar excited state is stabilized to a greater extent than the ground state. nih.gov The specific solvatochromic behavior of this compound would depend on the interplay of these effects and any specific solute-solvent interactions. nih.gov

Excited State Dynamics and Photorelaxation Pathways

The processes that occur immediately following photoexcitation determine the ultimate fate of the molecule. For benzophenones, the dominant pathway involves the triplet manifold.

Characterization of Singlet (S1) and Triplet (T1) Excited States

Upon absorption of a UV photon, this compound is promoted from its singlet ground state (S0) to an excited singlet state, typically the first (S1) or second (S2) state. In benzophenone, the lowest excited singlet state, S1, is of n,π* character, while the S2 state is of π,π* character. nih.gov The relative energies of these states can be influenced by substituents and the solvent.

The most prominent feature of benzophenone photophysics is the highly efficient population of the lowest triplet state (T1) from the S1 state. The T1 state in benzophenone is also of n,π* character and lies slightly lower in energy than the S1 state. nih.gov The triplet state is a diradical and is the primary photoactive species responsible for the photochemical reactions of benzophenones, such as hydrogen abstraction and energy transfer. The methoxy (B1213986) and tert-butyl groups have been shown to play a role in lengthening the T1 lifetimes in related molecules. nih.gov

Intersystem Crossing (ISC) Efficiencies and Mechanisms

Intersystem crossing (ISC) is a radiationless transition between two electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). Benzophenone is a classic example of a molecule with a near-unity ISC quantum yield (ΦISC ≈ 1). nih.gov

Pathways of Non-Radiative Decay (e.g., Internal Conversion, Vibrational Relaxation)

Upon absorption of light, an excited molecule such as this compound must dissipate the excess energy. While radiative decay (fluorescence and phosphorescence) is one possibility, non-radiative decay pathways are often dominant and critically define the photophysical behavior and photochemical reactivity of the compound. These processes occur without the emission of photons.

The principal non-radiative decay pathways include internal conversion (IC), vibrational relaxation (VR), and intersystem crossing (ISC).

Internal Conversion (IC): This is a rapid, isoenergetic (radiationless) transition between electronic states of the same spin multiplicity. For aromatic ketones, after initial excitation to a higher singlet state (Sn), internal conversion to the lowest excited singlet state (S1) is typically extremely efficient and occurs on a sub-picosecond timescale. mdpi.com

Vibrational Relaxation (VR): Following internal conversion, the molecule is often left in a high vibrational level of the lower electronic state (a "hot" molecule). This excess vibrational energy is then dissipated to the surrounding environment (e.g., solvent molecules) through collisions, a process known as vibrational relaxation. This thermalization brings the molecule to its lowest vibrational level within that electronic state. Studies on similar complex organic molecules have shown that vibrational relaxation can be a multi-stage process, occurring over picoseconds. researchgate.net

Intersystem Crossing (ISC): For benzophenones, the most significant non-radiative pathway for the deactivation of the S1 state is typically intersystem crossing to the triplet manifold (Tn). This process involves a change in spin multiplicity (singlet → triplet), which is formally forbidden but is particularly efficient in ketones. The presence of the carbonyl group allows for strong spin-orbit coupling between the S1(n,π) and T1(π,π) or T2(n,π*) states, facilitating a high quantum yield of triplet formation. In many donor-acceptor systems, the transition from S1 to T1 can be a key factor in non-radiative decay, with its efficiency often controlled by solvent polarity and the energy gap between the involved states. nii.ac.jp The triplet state of benzophenone derivatives is relatively long-lived and is the primary precursor for subsequent photochemical reactions.

Influence of tert-Butyl and Thiomethyl Substituents on Photophysical Behavior

The substitution pattern on the benzophenone core is a critical determinant of its photophysical properties. The tert-butyl and thiomethyl groups in this compound exert distinct electronic and steric effects that modulate its behavior.

Influence of the tert-Butyl Group

The 4-tert-butyl group primarily imparts steric hindrance and acts as a weak electron-donating group through hyperconjugation. Its influence is significant in both solid and solution phases.

Inhibition of Aggregation Quenching: The steric bulk of the tert-butyl group can effectively inhibit intermolecular π–π stacking. This reduces aggregation-caused self-quenching, a common non-radiative decay pathway in concentrated solutions or solid films, which can increase the observed luminescence quantum yield. rsc.org

Suppression of Vibrational Relaxation: By introducing a rigid, bulky structure, the tert-butyl group can restrict intramolecular vibrational and rotational modes that would otherwise serve as efficient channels for non-radiative energy dissipation. This inhibition of vibrational relaxation can lead to a longer excited-state lifetime. rsc.org

Increased Triplet State Lifetime: Studies on related aromatic ketones have demonstrated that the presence of tert-butyl groups plays an important role in lengthening the lifetime of the lowest excited triplet state (T₁). This extended lifetime increases the probability of the excited molecule undergoing a photochemical reaction.

| Effect | Mechanism | Consequence | Reference |

|---|---|---|---|

| Inhibition of Self-Quenching | Steric hindrance prevents close approach and π–π stacking of molecules. | Reduced non-radiative decay in aggregates; potentially higher luminescence efficiency. | rsc.org |

| Inhibition of Vibrational Relaxation | Reduces the efficiency of energy loss through intramolecular motion. | Increased excited-state lifetime. | rsc.org |

| Lengthened T₁ Lifetime | Combination of electronic and steric effects stabilizing the triplet state. | Enhanced probability of bimolecular reactions or phosphorescence. |

Influence of the Thiomethyl Group

The 4'-(thiomethyl) group (-SCH₃) introduces a sulfur atom with lone-pair electrons, which has a profound electronic influence on the benzophenone system.

Charge-Transfer (CT) Character: The sulfur atom acts as an electron donor. Upon photoexcitation, an intramolecular charge-transfer (CT) transition can occur from the thiomethylphenyl moiety to the electron-accepting carbonyl group. This imparts significant CT character to the excited state, modifying it from a pure locally excited (n,π* or π,π*) state. researchgate.netchemrxiv.org This CT character often leads to a red-shift in the absorption spectrum, allowing the molecule to absorb lower-energy light. researchgate.net

Alternative Photochemical Pathways: Benzophenone triplets typically react via hydrogen abstraction (a Type II process). However, the presence of a thioether linkage can introduce a competing Type I pathway involving the cleavage of the carbon-sulfur bond. researchgate.net The relative efficiency of these two pathways depends on the specific molecular structure and environment.

Enhanced Intersystem Crossing: The "heavy atom effect" of sulfur, while modest compared to bromine or iodine, can enhance spin-orbit coupling. This may contribute to a more efficient rate of intersystem crossing from the S₁ to the T₁ state, ensuring a high quantum yield of triplet formation.

| Effect | Mechanism | Consequence | Reference |

|---|---|---|---|

| Introduces Charge-Transfer (CT) Character | Electron donation from sulfur lone pairs to the benzophenone core upon excitation. | Red-shifted absorption spectrum; modified excited-state reactivity. | researchgate.netchemrxiv.org |

| Enables Type I Cleavage | The C–S bond is weaker than C–C or C–H bonds and can be a site for homolytic cleavage. | Provides an alternative reaction pathway competing with hydrogen abstraction. | researchgate.net |

| Enhanced Intersystem Crossing | Internal heavy-atom effect of sulfur enhances spin-orbit coupling. | Potentially faster and more efficient S₁ → T₁ transition. | [General Principle] |

In concert, the tert-butyl group on one phenyl ring and the thiomethyl group on the other create a molecule with a complex and tunable photophysical profile. The tert-butyl group likely enhances the lifetime of the reactive triplet state by sterically hindering deactivating pathways, while the thiomethyl group modifies the nature and reactivity of that excited state, introducing charge-transfer character and the possibility of C-S bond cleavage.

Photochemical Reactivity and Reaction Mechanisms

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a critical pathway for excited-state benzophenones, particularly in the presence of electron donors. mdpi.comnih.gov In the case of 4-tert-butyl-4'-(thiomethyl)benzophenone, the thiomethyl group (-S-CH₃) acts as an effective intramolecular electron donor to the photoexcited benzophenone (B1666685) core, which serves as the electron acceptor.

Upon photoexcitation, an electron can be transferred from the sulfur atom to the triplet-state benzophenone moiety. researchgate.net This process is often facilitated in polar solvents, which can stabilize the resulting charge-separated species. researchgate.net The reaction generates a radical cation on the thiomethylphenyl portion of the molecule and a benzophenone ketyl radical anion. mdpi.com

The general feasibility of electron transfer to the benzophenone core is established, though the exact redox potentials are specific to each derivative. nih.gov The formation of a complex between the excited state and an electron donor precedes the electron transfer, a process that can be influenced by the molecular structure and the surrounding medium. nih.gov

Table 1: Key Species in the Photoinduced Electron Transfer of this compound

| Species | Description | Formation Pathway |

|---|---|---|

| Excited Triplet State | The photo-activated molecule (T₁) with biradical character on the carbonyl group. | Absorption of UV light followed by intersystem crossing. |

| Radical Cation | Positive charge localized primarily on the sulfur atom of the thiomethyl group. | Intramolecular electron transfer from the thiomethyl group to the excited benzophenone core. mdpi.comresearchgate.net |

| Ketyl Radical Anion | Negative charge and radical character on the benzophenone carbonyl group. | Intramolecular electron transfer from the thiomethyl group to the excited benzophenone core. nih.gov |

Hydrogen Abstraction and Radical Formation Mechanisms

The triplet excited state of benzophenone is a powerful hydrogen abstracting agent, a reaction that competes with PET. rsc.orgresearchgate.net This reactivity is central to the formation of radical species from solvents, substrates, or from the molecule itself.

The excited carbonyl group of this compound can abstract a hydrogen atom from a suitable donor molecule (R-H) in its environment, such as a hydrocarbon solvent or an alcohol. This process yields a benzophenone ketyl radical and a solvent-derived radical (R•). researchgate.net The rate and efficiency of this reaction are highly dependent on the C-H bond dissociation energy of the hydrogen donor. researchgate.net

The molecular structure of this compound allows for the possibility of intramolecular hydrogen abstraction. The most likely site for this process is the methyl group of the thiomethyl moiety, which possesses relatively labile C-H bonds. The excited carbonyl oxygen can abstract a hydrogen atom from this adjacent methyl group, leading to the formation of a biradical species. This pathway is often favorable due to the spatial proximity of the reacting centers.

Table 2: Comparison of Hydrogen Abstraction Pathways

| Pathway | Hydrogen Source | Primary Products | Influencing Factors |

|---|---|---|---|

| Intermolecular | Solvent or other substrate molecules researchgate.net | Ketyl radical and a substrate radical | Substrate C-H bond strength, substrate concentration |

| Intramolecular | Thiomethyl group (-S-CH₃) | Biradical (ketyl radical and α-thioalkyl radical) | Molecular geometry, conformation |

Generation and Reactivity of Primary and Secondary Radical Species

Both PET and hydrogen abstraction pathways lead to the formation of a variety of highly reactive radical intermediates.

Primary Radicals:

Benzophenone Ketyl Radical: Formed via intermolecular hydrogen abstraction. nih.gov It can undergo dimerization to form pinacols or react with other radicals.

Biradical Species: Formed via intramolecular hydrogen abstraction. This species is short-lived and can undergo further reactions like cyclization or disproportionation.

Substrate Radicals: Generated from the hydrogen donor in intermolecular processes. researchgate.net

Radical Ions: The radical cation and ketyl radical anion are formed through PET. mdpi.com

Secondary Radicals:

The fragmentation of primary radicals can lead to secondary radical species. For instance, the cleavage of the tert-butyl group, though requiring significant energy, could potentially form a tert-butyl radical. nih.gov Similarly, cleavage at the sulfur atom could generate thiyl or methyl radicals.

These radical species are central to the subsequent chemical transformations, including polymerization initiation, degradation, and the formation of stable photoproducts.

Photodegradation Pathways and Formation of Photoproducts

The long-term irradiation of this compound results in its degradation through various pathways initiated by the primary photochemical events.

Pathways from Hydrogen Abstraction: The biradical formed from intramolecular hydrogen abstraction can lead to the formation of cyclized products, such as derivatives of thietane, or undergo rearrangement. Intermolecular abstraction leads to the formation of the corresponding pinacol (B44631) from ketyl radical dimerization.

Pathways from PET: The radical cation centered on the sulfur atom is susceptible to reaction with nucleophiles, including water. A key degradation pathway for thioethers is oxidation at the sulfur atom. In the presence of oxygen, the sulfur can be oxidized to form the corresponding sulfoxide (B87167) (4-tert-Butyl-4'-(methylsulfinyl)benzophenone) and subsequently the sulfone (4-tert-Butyl-4'-(methylsulfonyl)benzophenone).

Bond Cleavage: Photochemical energy can induce the cleavage of the weakest bonds in the molecule. The carbon-sulfur (C-S) and sulfur-methyl (S-CH₃) bonds are potential sites of scission, which would lead to the fragmentation of the molecule. This could yield products like 4-tert-butylbenzophenone (B1582318), 4-tert-butylphenol, and various sulfur-containing compounds. researchgate.net

Table 3: Potential Photoproducts and Their Formation Pathways

| Potential Photoproduct | Plausible Formation Pathway |

|---|---|

| 4-tert-Butyl-4'-(methylsulfinyl)benzophenone | Oxidation of the sulfur atom, often involving reactive oxygen species. |

| 4-tert-Butyl-4'-(methylsulfonyl)benzophenone | Further oxidation of the sulfoxide. |

| Pinacol Dimer | Dimerization of ketyl radicals formed via intermolecular H-abstraction. |

| 4-tert-Butylbenzophenone | Cleavage of the C-S bond. |

Impact of Environmental Parameters on Photoreactivity

The photochemical behavior of this compound is significantly influenced by its surrounding environment.

Oxygen: Molecular oxygen is an efficient quencher of triplet excited states, which can reduce the quantum yield of photoreactions originating from the T₁ state. cansa.org.za However, oxygen can also participate directly in the degradation process by reacting with radical intermediates to form peroxy radicals. This is a primary route to oxidized products, such as the aforementioned sulfoxide and sulfone. mdpi.com

Solvent Polarity: The polarity of the solvent can alter the relative energies of the nπ* and ππ* triplet states and influence the dominant reaction pathway. researchgate.net Nonpolar solvents may favor hydrogen abstraction mechanisms. In contrast, polar solvents can stabilize charge-separated intermediates, thus promoting Photoinduced Electron Transfer (PET) pathways. researchgate.net

pH: The this compound molecule does not have readily ionizable functional groups under typical environmental pH ranges (pH 4-9). Therefore, pH is expected to have a minimal direct effect on its primary photoreactivity. However, it could influence the stability and reaction pathways of certain ionic intermediates or the nature of nucleophiles (e.g., H₂O vs. OH⁻) that might react with radical cations.

Table 4: Summary of Environmental Parameter Effects

| Parameter | Effect on Photoreactivity |

|---|---|

| Oxygen | Quenches triplet state, reducing reaction efficiency. cansa.org.za Reacts with radicals to form oxidized photoproducts (e.g., sulfoxides). mdpi.com |

| Solvent Polarity | Influences the balance between hydrogen abstraction and PET. Polar solvents favor PET. researchgate.net Can affect the absorption spectrum and excited state energies. researchgate.net |

| pH | Minimal direct effect on the parent molecule. May influence secondary reactions of ionic intermediates. |

Applications in Advanced Materials Science

Photoinitiator Performance in Photopolymerization Systems

As a photoinitiator, 4-tert-Butyl-4'-(thiomethyl)benzophenone is instrumental in processes that use light to initiate polymerization reactions. The incorporation of both a tert-butyl group and a thiomethyl group onto the benzophenone (B1666685) scaffold influences its photochemical behavior, including its absorption characteristics and efficiency in generating the free radicals necessary for polymerization.

In free radical photopolymerization (FRP), particularly of acrylate (B77674) monomers, benzophenone-based photoinitiators are widely used. The general mechanism involves the photoinitiator absorbing UV light and entering an excited triplet state. It then abstracts a hydrogen atom from a synergist, typically an amine, to generate an aminoalkyl radical that initiates the polymerization of the acrylate double bonds.

Research into novel benzophenone derivatives has demonstrated high efficiency in the FRP of acrylates. For instance, hybrid structures combining benzophenone with triphenylamine (B166846) have been shown to achieve high final conversions and polymerization rates. scispace.comnih.gov Specifically, systems using trifunctional benzophenone-triphenylamine (TBP-TPA) photoinitiators in conjunction with co-initiators like bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) (Iod) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) have yielded acrylate function conversions as high as 69%. scispace.com While not specific to this compound, these findings on structurally related multifunctional benzophenones highlight the potential for high efficiency in acrylate polymerization. The presence of the sulfur atom in the thiomethyl group can also contribute to the initiation process, potentially through C-S bond cleavage, which can create additional initiating radicals. researchgate.net

Table 1: Performance of Benzophenone-Based Photoinitiating Systems in Acrylate Polymerization This table presents data for related benzophenone hybrid photoinitiators to illustrate typical performance in free radical polymerization (FRP).

| Photoinitiating System | Monomer | Light Source | Final Conversion (%) |

|---|---|---|---|

| TBP-TPA / Iod | TMPTA | LED @ 365/405 nm | ~69% scispace.com |

| TBP-TPA / Iod / EDB | TMPTA | LED @ 365/405 nm | High scispace.com |

| BT3 / Iodonium (B1229267) Salt / Amine | Acrylate | LED @ 405 nm | ~77% rsc.org |

Data sourced from studies on advanced benzophenone-triphenylamine hybrid structures.

Beyond free radical systems, benzophenone derivatives can also act as photosensitizers in cationic photopolymerization (CP), such as for epoxides. rsc.org In this role, the photoexcited benzophenone derivative interacts with an onium salt (e.g., an iodonium or sulfonium (B1226848) salt), leading to the generation of a strong acid that initiates the ring-opening polymerization of the epoxide monomer. rsc.organu.edu.au

Studies on benzophenone-triphenylamine and benzophenone-carbazole hybrid structures have confirmed their ability to promote the cationic polymerization of epoxides with high final function conversions upon irradiation. rsc.organu.edu.au For example, systems based on a trifunctional benzophenone-triphenylamine (TBP-TPA) were successfully used for the CP of (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate (EPOX). scispace.comnih.govsci-hub.se The efficiency of these systems demonstrates the versatility of the benzophenone scaffold, suggesting that this compound could similarly function as a photosensitizer for epoxide polymerization.

To enhance performance, researchers have focused on creating hybrid photoinitiator architectures that combine the benzophenone moiety with other functional groups. scispace.comnih.govrsc.org A common strategy involves linking benzophenone to electron-donating groups like triphenylamine or carbazole. nih.govrsc.org This molecular design offers several advantages:

Red-shifted Absorption: The hybrid structure extends the molecule's conjugation, shifting its absorption spectrum to longer wavelengths (e.g., towards 405 nm). This allows for the use of safer, more energy-efficient LED light sources. scispace.comrsc.org

Multifunctionality: Creating molecules with multiple benzophenone units, such as trifunctional TBP-TPA, can improve photoinitiation ability and migration stability. scispace.comnih.gov

The synthesis of this compound itself represents a hybrid design, where the thiomethyl group is incorporated to modulate the compound's photochemical properties. Further derivatization, such as creating polymeric photoinitiators with benzophenone in the side chain, is another advanced strategy. researchgate.net

Furthermore, integrating photoinitiators into larger molecules or polymer chains is a key strategy for improving migration stability. nih.govrsc.org Low molecular weight photoinitiators can potentially migrate out of the cured polymer, which is a significant concern in applications like food packaging and biomedical devices. By designing higher molecular weight or polymeric photoinitiators, such as those based on a benzophenone scaffold, this migration can be significantly reduced. nih.govrsc.orgresearchgate.net The trifunctional character of some advanced benzophenone-based initiators contributes to their excellent migration stability. rsc.org

Function as Cross-linking Agents for Polymer Network Formation

Benzophenone and its derivatives are effective photo-cross-linking agents for forming polymer networks. mdpi.comresearchgate.net Upon UV irradiation (typically around 365 nm), the benzophenone group is excited and can abstract a hydrogen atom from a nearby polymer chain. This process creates two radicals—a ketyl radical on the benzophenone and a macroradical on the polymer backbone. The subsequent recombination of these macroradicals leads to the formation of covalent cross-links, transforming the linear polymer chains into a stable, three-dimensional network. rsc.orgresearchgate.net

This C,H-insertion cross-linking (CHiC) reaction is highly versatile because it does not require the presence of specific functional groups on the polymer to be cross-linked. rsc.org Polymers containing benzophenone units, either as part of the main chain or as pendant groups, can be spin-coated onto a substrate and then irradiated to form well-defined, surface-attached polymer networks and hydrogels. mdpi.comresearchgate.net The efficiency of cross-linking can be controlled by factors such as the concentration of benzophenone units in the polymer, the irradiation wavelength, and the energy dose applied. researchgate.net

Strategies for Surface Functionalization and Polymer Layer Attachment

The photochemical reactivity of the benzophenone moiety is widely exploited for surface functionalization and the covalent attachment of polymer layers to various substrates. mdpi.comresearchgate.netnih.gov This technique offers a robust method for creating stable, functional coatings.

The general strategy involves the following steps:

Surface Priming: A substrate (e.g., silicon wafer, titanium) is first functionalized with a monolayer of a benzophenone-containing anchoring molecule. mdpi.comresearchgate.net

Polymer Application: A pre-existing polymer is then deposited onto the primed surface, often by spin-coating. mdpi.comresearchgate.net

Photochemical Grafting: Upon UV irradiation, the surface-immobilized benzophenone groups become activated and form covalent bonds with the overlying polymer chains, effectively "grafting" the polymer film to the surface. researchgate.netnih.gov

An alternative approach involves using copolymers that already contain benzophenone moieties. rsc.orgnih.gov These polymers can be directly coated onto a substrate and then cross-linked in place and simultaneously bonded to the surface via the same photochemical mechanism. mdpi.comresearchgate.net This method is valued for its versatility, as it is largely independent of the substrate material, and has been used to attach polymer films to materials like titanium, aluminum, and zirconium. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | |

| Benzophenone | BP |

| Monofunctional benzophenone-triphenylamine | MBP-TPA |

| Trifunctional benzophenone-triphenylamine | TBP-TPA |

| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | Iod |

| Ethyl 4-(dimethylamino)benzoate | EDB |

| (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexanecarboxylate | EPOX |

| Trimethylolpropane triacrylate | TMPTA |

| 2-isopropylthioxanthone | 2-ITX |

Development of Novel Functional Materials for Specific Applications

Benzophenone and its derivatives are widely utilized as photoinitiators in the UV-curing of coatings, inks, and adhesives. chemrxiv.org They function by absorbing UV light, which elevates them to an excited state, leading to the generation of free radicals that initiate polymerization in monomers like acrylates and methacrylates. chemrxiv.org The development of novel functional materials often involves the strategic modification of the benzophenone scaffold to enhance performance and impart new capabilities.

The versatility of the benzophenone structure extends to other advanced applications. By modifying the core structure, benzophenone derivatives have been developed for use in organic light-emitting diodes (OLEDs) and for creating supramolecular materials. chemrxiv.orgmdpi.com For instance, benzophenone-functionalized dipeptides have been used to form supramolecular gels that act as templates for controlling polymerization in specific, localized regions, a technique with potential in fabricating intricate structures for 3D printing. chemrxiv.orgwhiterose.ac.uk The combination of experimental and computational analysis is crucial for understanding the molecular-level origins of the unique photophysical properties of this class of UV absorbers. nih.gov

Table 1: Research Findings on Benzophenone-Based Functional Materials

| Functional Material Type | Key Structural Feature | Research Finding/Application | Reference(s) |

| Dual-Function Photoinitiator | Thioether Linkage on Benzophenone | Exhibits both Type I and Type II initiation; achieves ~95% polymerization conversion. | researchgate.net |

| OLED Host Materials | Benzophenone Core with Donor Groups | Serves as a host in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescent (TADF) OLEDs. | mdpi.com |

| Supramolecular Gels | Benzophenone-Functionalized Dipeptides | Acts as a template for spatially-resolved photopolymerization, enabling fabrication of complex structures. | chemrxiv.orgwhiterose.ac.uk |

| LED-Curable Photoinitiators | Benzophenone-Triphenylamine Hybrids | Shows enhanced light absorption and high efficiency for photopolymerization under LED irradiation. | sci-hub.sersc.org |

Integration into Polymer Anti-Aging Formulations

Polymers are susceptible to degradation from exposure to ultraviolet light and heat, which causes oxidation, chain scission, and cross-linking, leading to loss of color, gloss, and mechanical integrity. mpi.eumdpi.com To counteract this, stabilizers are incorporated into the polymer matrix. mpi.eu Benzophenone derivatives are a major class of UV absorbers used to protect polymers. everlight-uva.comuvabsorber.com These molecules function by absorbing damaging UV radiation and dissipating the energy as heat, often through a reversible intramolecular proton transfer, thereby preventing the UV rays from being absorbed by the polymer itself. mpi.eu

The compound this compound is structurally suited for this application. Its core benzophenone structure provides the essential UV-absorbing functionality. Modern research in polymer stabilization focuses on developing multifunctional additives that can provide comprehensive protection. mdpi.com A key strategy involves synthesizing hybrid compounds that incorporate both a benzophenone UV absorber and a hindered phenol (B47542) antioxidant structure into a single molecule. mdpi.com This approach aims to deliver enhanced anti-aging performance in both thermo-oxidative and ultraviolet aging tests. mdpi.com The tert-butyl group on the this compound molecule is a feature shared with hindered phenol antioxidants, where such bulky groups increase the stability and effectiveness of the molecule. mdpi.com

Benzophenone-based UV absorbers are integrated into a wide variety of polymer systems to enhance their durability and lifespan, especially in outdoor applications. madisonpolymers.com The selection of a specific UV absorber depends on factors like its compatibility with the polymer, volatility, and absorption spectrum. uvabsorber.com

Table 2: Common Polymer Systems Utilizing UV Absorber Additives

| UV Absorber Class | Polymer System(s) | Application Notes | Reference(s) |

| Benzophenones | PVC, Polystyrene, Polyester, Polycarbonate, Polyethylene, ABS Resin | Absorbs UV between 270-340 nm; suitable for clear and semi-transparent products. | madisonpolymers.com |

| Benzotriazoles | Styrene Polymers, Acrylics, Unsaturated Polyesters, PVC, Polyolefins, Polyurethanes | Offers strong UV absorption (300-400 nm), low initial color, and good compatibility. | madisonpolymers.com |

| Triazines | Coatings, Adhesives, Plastics, Elastomers | Considered highly effective; protects by absorbing sunlight before it reaches the polymer. | uvabsorber.com |

| Hindered Phenol-Benzophenone Hybrids | Polyolefin Elastomers (POE) | Provides dual anti-aging performance against both thermo-oxidative and UV aging. | mdpi.com |

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with a favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For benzophenone (B1666685) and its derivatives, the orientation of the two phenyl rings relative to the central carbonyl group is a key structural feature. researchgate.net DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to find the optimized molecular geometry by locating the minimum energy conformation on the potential energy surface. chemrxiv.org

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational analysis is a valuable tool for assigning experimental spectral bands to specific molecular motions. nih.govresearchgate.net

For a molecule like 4-tert-Butyl-4'-(thiomethyl)benzophenone, DFT calculations can predict the frequencies of characteristic vibrational modes. nih.gov Key vibrations would include:

The C=O stretching frequency of the benzophenone core, typically observed in the 1650-1700 cm⁻¹ region. chemrxiv.org

Stretching and bending modes of the C-H bonds in the aromatic rings and the tert-butyl group.

Vibrations associated with the C-S bond of the thiomethyl group.

Skeletal vibrations of the phenyl rings.

For the related molecule 4-(4-methylphenylthio)benzophenone (B138115), theoretical calculations at the B3LYP/6-311++G(d,p) level showed absorption peaks at 1704 cm⁻¹, 1625 cm⁻¹, and 1287 cm⁻¹, which aligned well with experimental peaks at 1650 cm⁻¹, 1580 cm⁻¹, and 1280 cm⁻¹. chemrxiv.org This demonstrates the utility of DFT in correlating theoretical spectra with experimental data. The assignment of these frequencies is often aided by Potential Energy Distribution (PED) analysis. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scialert.netnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. chemrxiv.orgtaylorandfrancis.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. scialert.net In substituted benzophenones, the distribution of the HOMO and LUMO orbitals is key to understanding their electronic behavior. Typically, the HOMO is located on the more electron-rich part of the molecule, while the LUMO is on the electron-deficient part. researchgate.net For this compound, the electron-donating thiomethyl group would likely lead to a significant contribution to the HOMO, while the LUMO would be distributed over the benzophenone core. The interaction between these orbitals is fundamental to describing chemical reactions. taylorandfrancis.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.12 |

| ELUMO | -1.61 |

| Energy Gap (ΔE) | 4.51 |

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. chemrxiv.org These descriptors offer a condensed overview of a molecule's behavior without delving into specific reaction mechanisms. chemrxiv.org

Ionization Energy (IE): The energy required to remove an electron. According to Koopmans' theorem, it can be approximated as IE ≈ -EHOMO. chemrxiv.orgscialert.net

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. researchgate.netchemrxiv.org

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (IE + EA) / 2. chemrxiv.org

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (IE - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chemrxiv.orgchemrxiv.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). chemrxiv.org

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of basicity. chemrxiv.org

These parameters are invaluable for comparing the reactivity of different molecules and for designing new compounds with specific chemical properties. chemrxiv.org

| Descriptor | Value |

|---|---|

| Ionization Energy (IE) | 6.12 eV |

| Electron Affinity (EA) | 1.61 eV |

| Chemical Potential (μ) | -3.86 eV |

| Chemical Hardness (η) | 2.25 eV |

| Electronegativity (χ) | 3.86 eV |

| Proton Affinity (PA) | 220.5 kcal/mol |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying electronic excited states. rsc.orgrsc.org It allows for the calculation of properties related to a molecule's interaction with light, making it a powerful tool for interpreting UV-Visible absorption spectra and understanding photochemical processes. chemrxiv.orgresearchgate.net

TD-DFT calculations provide vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. chemrxiv.org These energies correspond to the maxima in an absorption spectrum. Alongside the excitation energies, TD-DFT also calculates the oscillator strength (f) for each transition. researchgate.net

The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths are "allowed" and lead to intense absorption bands, while those with low or zero oscillator strengths are "forbidden" and result in weak or absent bands. cnr.it

Visualization and Quantitative Analysis of Electron-Hole Separation

Upon photoexcitation, this compound undergoes electronic transitions that can be described in terms of the separation of an electron and a hole (the vacancy left by the excited electron). The spatial distribution and extent of this electron-hole separation are critical in determining the nature of the excited state (e.g., local excitation vs. charge-transfer state) and the subsequent photochemical pathways.

A powerful computational tool for visualizing and quantifying electron-hole separation is the analysis of Natural Transition Orbitals (NTOs) . q-chem.comresearchgate.netresearchgate.netjoaquinbarroso.com NTOs provide a compact and chemically intuitive picture of electronic excitations by transforming the canonical molecular orbitals into a set of "hole" and "particle" orbitals that represent the initial and final states of the excited electron, respectively. joaquinbarroso.com The dominant NTO pair for a given excited state captures the primary character of the electronic transition.

For a molecule like this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are typically employed to compute the excited states and their corresponding NTOs. chemrxiv.orgchemrxiv.orgresearchgate.net The analysis would involve identifying the key excited states, such as the S₁, T₁, and T₂ states, and then generating the corresponding NTOs.

The visualization of the "hole" NTO would show its localization on the electron-donating part of the molecule, which, in this case, would likely be the thiomethylphenyl moiety. Conversely, the "particle" NTO would be visualized on the electron-accepting benzoyl moiety. The degree of spatial overlap between the hole and particle NTOs provides a quantitative measure of the charge-transfer character of the excited state. A significant spatial separation indicates a strong charge-transfer character, which is often desirable for photoinitiating applications. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 1: Representative Natural Transition Orbital (NTO) Analysis for the Lowest Triplet State (T₁) of this compound (Illustrative Data)

| NTO Pair | Contribution (%) | Hole Localization | Particle Localization | Characterization |

| 1 | 92% | Thiomethylphenyl Moiety | Benzoyl Moiety | π → π* Charge Transfer |

| 2 | 5% | Phenyl Ring (Benzoyl) | Phenyl Ring (Thiomethyl) | Local Excitation |

| 3 | 3% | Thiomethyl Group | Carbonyl Group | n → π* |